2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
CAS No.: 1031969-57-9
Cat. No.: VC7622256
Molecular Formula: C23H21FN2O4S
Molecular Weight: 440.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031969-57-9 |
|---|---|
| Molecular Formula | C23H21FN2O4S |
| Molecular Weight | 440.49 |
| IUPAC Name | 2-(2-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C23H21FN2O4S/c1-3-17-8-4-5-9-19(17)26-23(27)25(15-16-12-13-21(30-2)18(24)14-16)20-10-6-7-11-22(20)31(26,28)29/h4-14H,3,15H2,1-2H3 |
| Standard InChI Key | DETVLXDLQLCNTA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F |
Introduction
2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. This compound is characterized by its complex molecular structure, which includes a benzothiadiazinone core modified with various substituents. It has garnered attention in medicinal chemistry due to its potential applications in pharmaceutical development, particularly for its biological activity, including antibacterial and antitumor properties.
Synthesis and Chemical Reactivity
The synthesis of 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves multiple steps, which may vary based on laboratory conditions and desired yields. The compound's chemical reactivity can be explored through various reactions, such as modifications to its benzothiadiazine core or the addition of new functional groups. These reactions are crucial for tailoring the compound for specific applications in medicinal chemistry.
Synthesis Steps Overview
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Initial Formation of the Benzothiadiazine Core: This typically involves the condensation of appropriate precursors to form the heterocyclic ring.
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Introduction of Substituents: The addition of the 2-ethylphenyl and 3-fluoro-4-methoxybenzyl groups to the core structure.
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Oxidation to Form the 1,1-Dioxide: This step involves the oxidation of the sulfur atom to form the sulfone moiety.
Applications in Medicinal Chemistry
The primary applications of 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide lie within pharmaceutical research. Compounds of this class are known for their biological activity, including potential antibacterial and antitumor effects. The mechanism of action often involves interaction with specific biological targets, which can be elucidated through biological assays.
Potential Biological Targets
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Antibacterial Activity: Inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.
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Antitumor Activity: Inhibition of cell proliferation or induction of apoptosis in cancer cells.
Analytical Techniques for Characterization
The structural integrity and purity of 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis Table
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation and identification of functional groups |
| IR Spectroscopy | Identification of specific functional groups and molecular bonds |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns |
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